Vegfr-2-IN-42

Content Navigation

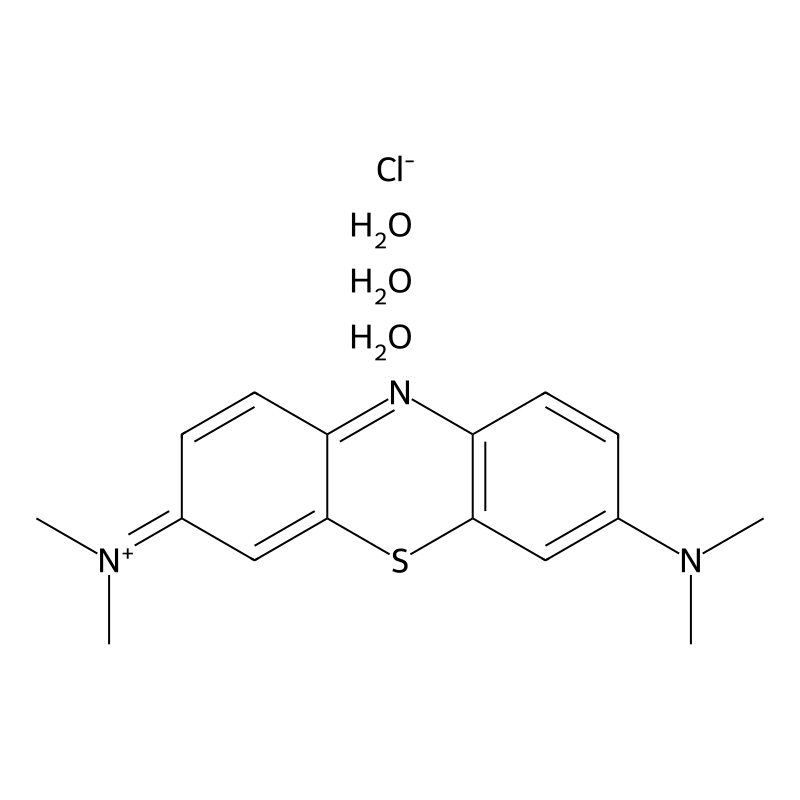

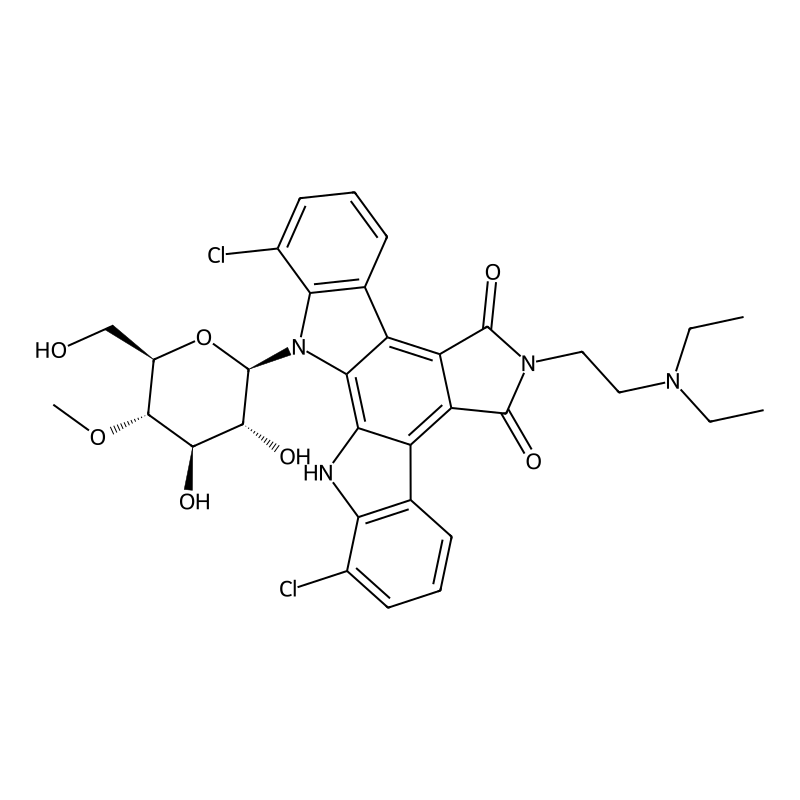

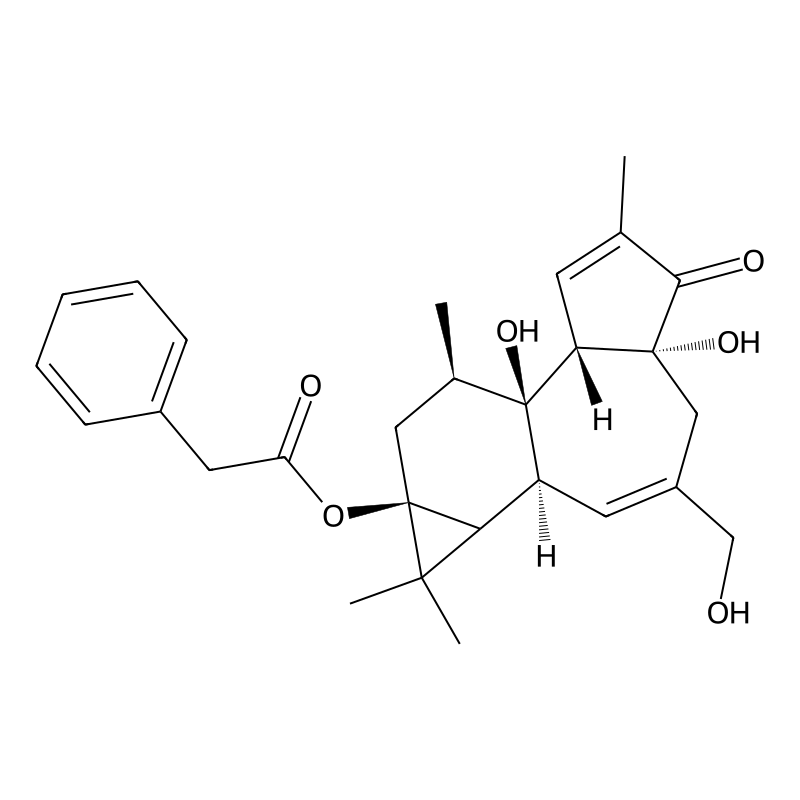

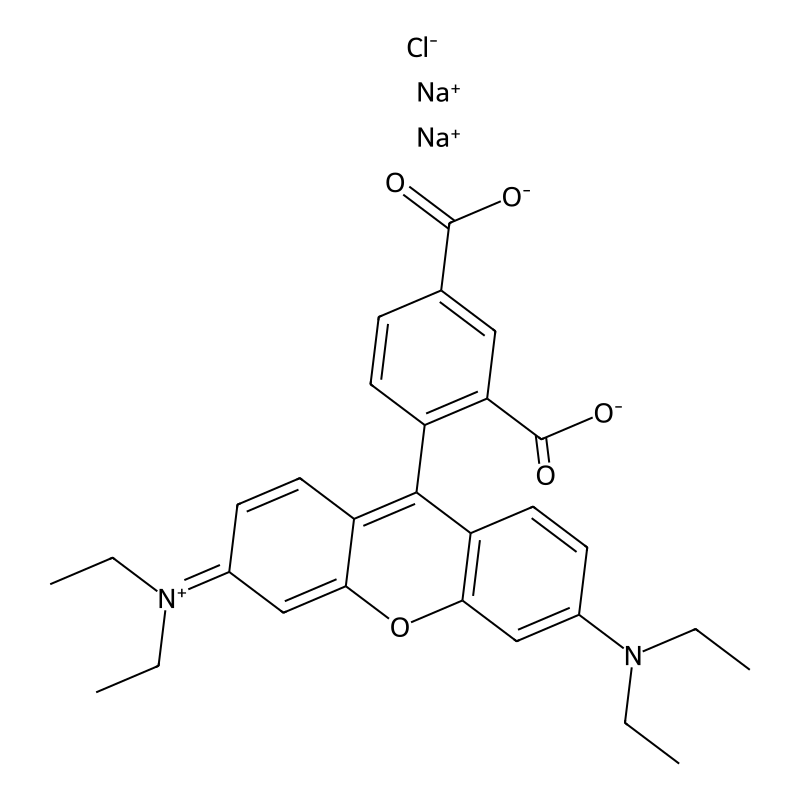

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Vegfr-2-IN-42 mechanism of action on VEGFR2 kinase

VEGFR2 Structure and Key Functional Domains

To understand how an inhibitor works, one must first understand the structure of its target. VEGFR2 is a transmembrane receptor tyrosine kinase critical for angiogenesis [1] [2].

Table 1: Key Structural Domains of VEGFR2

| Domain | Amino Acid Residues (Human) | Primary Function |

|---|---|---|

| Extracellular Domain (ECD) | 20-764 | Binds VEGF ligands (e.g., VEGF-A, -C, -D) via 7 immunoglobulin-like subdomains (IgD1-7); initiates receptor dimerization [1] [2]. |

| Transmembrane Domain (TMD) | 765-789 | Anchors receptor in cell membrane; regulates kinase activity and dimer orientation [1] [2]. |

| Juxtamembrane Domain (JMD) | 790-833 | Regulates auto-phosphorylation rate; contains phosphorylation site Y801 [1] [2]. |

| Tyrosine Kinase Domain (TKD) | 834-1162 | Catalytic core for ATP binding and phosphotransfer; contains critical regulatory tyrosines [1] [2]. |

| ATP Binding Domain (ADB) | 834-930 | Binds ATP; features a glycine-rich loop (GXGXXG, 841-846) [2]. |

| Kinase Insert Domain (KID) | 931-998 | Region for docking downstream signaling molecules [1] [2]. |

| Phosphotransferase Domain (PTD) | 999-1162 | Catalyzes tyrosine phosphorylation; contains catalytic & activation loops [2]. |

| C-terminal Domain (CTD) | 1163-1356 | Contains autophosphorylation sites for signaling protein docking and endothelial cell proliferation [1] [2]. |

General Mechanism of VEGFR2 Inhibition

Although the specific binding mode of Vegfr-2-IN-42 is not detailed in the search results, VEGFR2 inhibitors typically function by targeting the ATP-binding pocket within the kinase domain, preventing the receptor's enzymatic activity [3] [2]. The normal activation and subsequent inhibition can be visualized as follows:

VEGFR2 activation is blocked by ATP-competitive inhibitors. As the diagram illustrates, the inhibitor halts the signaling cascade by competitively binding the ATP site, preventing kinase activation [3] [2].

Quantitative Binding and Signaling Parameters

The potency of an inhibitor is determined by its binding affinity and its effect on downstream signaling events. The tables below summarize key quantitative parameters for VEGFR2 function.

Table 2: VEGFR2 Ligand Binding and Cellular Expression

| Parameter | Measured Value / Range | Experimental Context & Notes |

|---|

| VEGF-A Binding Affinity (KD) | KLM: 9.6 x 10⁷ M⁻¹ (Monomer) KLD: 4.3 x 10⁹ M⁻¹ (Dimer) | Measured for full-length VEGFR2 using FSI and thermodynamic modeling; shows 45-fold higher affinity for pre-formed dimers [4]. | | Cell Surface VEGFR2 Density | ~3,500 - 150,000 receptors/cell | Varies greatly by cell type and conditions; measured in HUVECs via quantitative flow cytometry and Scatchard analysis [5] [6]. | | Lateral Diffusion Coefficient (D) | 0.198 μm²/s (Mobile Fraction: 77%) | Measured by FRAP in unstimulated endothelial cells; decreases upon VEGF binding (to 0.098 μm²/s) [7]. |

Table 3: Key VEGFR2 Phosphorylation Sites and Downstream Pathways

| Phosphorylation Site | Key Downstream Pathways & Effectors | Biological Outcome |

|---|---|---|

| Y1054 / Y1059 | - | Autophosphorylation required for full kinase activity [5] [8]. |

| Y1175 | PLCγ → PKC → Raf → MEK → ERK [1] [8] | Cell proliferation and vascular permeability [1]. |

| Y951 | TSAd → Src → ... [1] | Cell migration [1]. |

| Y1214 | NCK → p38 MAPK → ... [1] | Cell migration and actin reorganization [1]. |

Core Experimental Protocols for Profiling Inhibitors

To characterize a compound like this compound, researchers employ a suite of biochemical and cellular assays. The following are standard protocols cited in the literature.

In Vitro Kinase Inhibition Assay

- Objective: To directly measure the compound's ability to inhibit the enzymatic activity of purified VEGFR2 kinase domain.

- Methodology: A typical assay uses a recombinant VEGFR2 kinase domain. The reaction mixture includes ATP, a peptide substrate, and the inhibitor. Kinase activity is quantified by measuring the incorporation of radiolabeled phosphate from ATP (using [γ-³²P]ATP) into the substrate or via antibody-based detection (e.g., ELISA) of a phosphorylated tyrosine residue on the substrate [3] [2]. The IC₅₀ value is determined by testing a range of inhibitor concentrations.

- Key Parameters: IC₅₀ (half-maximal inhibitory concentration).

Cellular Phosphorylation (pY) and Proliferation Assay

- Objective: To confirm target engagement and functional inhibition in living endothelial cells.

- Methodology:

- Phosphorylation: Human Umbilical Vein Endothelial Cells (HUVECs) are pre-treated with the inhibitor and then stimulated with VEGF-A. Cells are lysed, and the levels of total and phosphorylated VEGFR2 (e.g., at Y1175) are analyzed by Western Blotting using phospho-specific antibodies [5] [9].

- Proliferation: HUVECs are cultured in the presence of VEGF and various concentrations of the inhibitor. Cell proliferation is measured after 72-96 hours using metrics like ³H-thymidine incorporation (DNA synthesis) or metabolic activity assays (e.g., MTT or WST-1) [2].

- Key Parameters: EC₅₀ for cellular phosphorylation and anti-proliferative effects.

Ligand Binding and Surface Expression Analysis

- Objective: To determine if the inhibitor affects VEGF binding or receptor trafficking to the cell surface.

- Methodology:

- Scatchard Analysis: HUVECs are incubated with increasing concentrations of radiolabeled VEGF (e.g., ¹²⁵I-VEGF) with or without the inhibitor. Specific binding is calculated, and Scatchard plots are used to determine the number of ligand-binding sites (receptors) and binding affinity [6].

- Cell Surface Biotinylation: Cell surface proteins are labeled with a membrane-impermeable biotin reagent. VEGFR2 is then immunoprecipitated from cell lysates, and the amount of biotinylated (surface) receptor is detected using streptavidin-HRP, typically via Western Blot [5].

Future Research Directions for this compound

Given the lack of specific data, future experimental work on this compound could focus on:

- Co-crystallography: Determining the high-resolution crystal structure of this compound bound to the VEGFR2 kinase domain to elucidate its precise binding mode and interactions.

- Kinase Selectivity Profiling: Screening against a panel of diverse kinases to establish its selectivity profile and potential off-target effects.

- In Vivo Efficacy: Evaluating its ability to inhibit angiogenesis in model systems and its anti-tumor efficacy in xenograft models.

References

- 1. Molecular Bases of VEGFR-2-Mediated Physiological ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2) [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor Receptor (VEGFR-2) ... [sciencedirect.com]

- 4. Direct measurements of VEGF–VEGFR2 binding affinities ... [pmc.ncbi.nlm.nih.gov]

- 5. A Ligand-Independent VEGFR2 Signaling Pathway Limits ... [pmc.ncbi.nlm.nih.gov]

- 6. Quantification and cell-to-cell variation of vascular ... [pmc.ncbi.nlm.nih.gov]

- 7. Multi-physics interactions drive VEGFR2 relocation on ... [nature.com]

- 8. VEGF R2 Signaling Pathways [rndsystems.com]

- 9. Computational Model of VEGFR2 pathway to ERK activation ... [pmc.ncbi.nlm.nih.gov]

A Primer on DFG-in and DFG-out Binding Modes

The DFG motif (Asp-Phe-Gly) is a key structural element in kinase proteins. Its conformation defines two primary classes of ATP-competitive inhibitors [1] [2]:

- Type I Inhibitors (DFG-in): Bind to the active conformation of the kinase, where the DFG aspartate residue faces into the ATP-binding pocket. These inhibitors typically occupy the adenine binding region and form hydrogen bonds with the kinase's "hinge segment" [2].

- Type II Inhibitors (DFG-out): Bind to an inactive conformation of the kinase, where the DFG phenylalanine residue has shifted, creating a deeper hydrophobic pocket. These inhibitors extend beyond the ATP site to occupy this new pocket, often forming conserved hydrogen bonds with the DFG aspartate and a glutamate residue in the C-helix [1] [2].

The following diagram illustrates the structural differences between these binding modes and the key interactions that define them.

Kinase inhibitor binding modes and key structural interactions

Experimental Protocols for Determining Binding Mode

To conclusively determine if Vegfr-2-IN-42 is a DFG-in or DFG-out inhibitor, you would need to employ structural biology techniques. The table below outlines the key methodologies.

| Method | Key Procedure | Information Gained |

|---|---|---|

| X-ray Crystallography [3] | Co-crystallize VEGFR-2 protein with this compound. Collect diffraction data and solve the structure. | Definitive, atomic-resolution 3D structure of the inhibitor-protein complex. Directly visualizes DFG motif conformation and inhibitor binding pose. |

| Molecular Docking [4] | Use software (e.g., AutoDock Vina, GOLD) to computationally simulate the binding of this compound into homology models of VEGFR-2 in both DFG-in and DFG-out states. | Predicted binding affinity and orientation. The conformation (DFG-in or DFG-out) that yields the most stable complex and best score suggests the likely binding mode. |

| Molecular Dynamics (MD) Simulations [4] | After docking, run MD simulations (e.g., 100 ns) to assess the stability of the predicted protein-ligand complex in a solvated environment. | Stability of the binding pose over time. A stable complex reinforces the docking prediction, while an unstable one may indicate an incorrect binding mode. |

Rationale and Therapeutic Implications for VEGFR-2

Understanding the binding mode is crucial because it has direct implications for the inhibitor's properties. For VEGFR-2 specifically, there is a strong rationale for developing Type II (DFG-out) inhibitors [1].

- Structural Advantage: The DFG-out conformation in VEGFR-2 creates a distinct hydrophobic pocket that Type II inhibitors can access. This pocket is less conserved across the kinome than the ATP-binding site, offering a potential pathway for achieving higher selectivity and reducing off-target effects [1] [2].

- Smaller Gatekeeper Residue: VEGFR-2 has a valine residue at the "gatekeeper" position (Val916). This smaller side chain, compared to larger residues in other kinases, facilitates the structural rearrangement needed for the DFG-out state and makes it more accessible to inhibitors [1].

- Clinical Precedent: Several approved multi-kinase inhibitors with anti-angiogenic activity, such as Sorafenib and Regorafenib, are known to target VEGFR-2 using a Type II, DFG-out binding mode [2].

A Path Forward for this compound

In the absence of specific data for your compound, here is a practical research path:

- Analyze the Structure: Compare the chemical structure of this compound with known Type II VEGFR-2 inhibitors like Sorafenib. Does it possess a hydrophobic moiety that could extend into the allosteric back pocket and a linker that could form hydrogen bonds with the DFG aspartate and C-helix glutamate? [1] [2].

- Perform Computational Studies: Conduct molecular docking and dynamics simulations as described above. This is a low-cost and effective first step to generate a robust hypothesis.

- Seek Structural Validation: If resources allow, the most definitive confirmation would be to solve the co-crystal structure of this compound bound to VEGFR-2 [3].

References

- 1. Binding site analysis of type II, 'DFG-out' inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of Type II Binding Mode: A Privileged Approach ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, EGFR and VEGFR-2 inhibitors, crystal structure ... [sciencedirect.com]

- 4. a computational approach to discovering novel VEGFR-2 ... [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-42 preliminary IC50 and potency data

Understanding VEGFR-2 Inhibitors and IC50 Data

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a crucial mediator of angiogenesis, and its inhibition is a valuable strategy in anticancer drug development [1] [2]. Inhibitors typically work by competing with ATP in the receptor's kinase domain [1].

The IC50 value (half-maximal inhibitory concentration) is a key measure of a compound's potency, indicating the concentration required to inhibit 50% of VEGFR-2 enzymatic activity in vitro. Lower IC50 values indicate higher potency.

Representative VEGFR-2 Inhibitor Potency Data

The table below shows the type of experimental data typically reported for novel VEGFR-2 inhibitors in early-stage research, providing a benchmark for expected data formats and potency ranges.

| Compound | VEGFR-2 IC50 (nM) | Cytotoxicity (IC50, µM) | Citation |

|---|

| Sorafenib (Reference drug) | 53.65 ± 2.55 | HCT-116: 7.28 ± 0.58 µM HepG-2: 5.28 ± 0.21 µM | [3] | | Nicotinamide derivative 6 | 60.83 ± 3.81 | HCT-116: 9.30 ± 0.02 µM HepG-2: 7.80 ± 0.025 µM | [3] | | Tolmetin derivative 2b| 200 (from cell-based assay) | HL-60(TB): 10.32 µM HCT-15: 6.62 µM UO-31: 7.69 µM | [1] [2] |

VEGFR-2 Signaling and Inhibitor Mechanism

The following diagram illustrates the VEGFR-2 signaling pathway, which is disrupted by inhibitors, and the general workflow for evaluating novel compounds:

VEGFR-2 activation and inhibitor evaluation workflow.

How to Locate Specific Compound Data

Since "VEGFR-2-IN-42" is likely a specific research code, you may find relevant data through these channels:

- Specialized Databases: Search PubChem or ChEMBL using the compound's exact name or structure. These databases often house bioactivity data for early-stage research compounds.

- Patent Literature: Preliminary biological data for novel inhibitors is frequently disclosed in patent applications. Search the USPTO, EPO, or Google Patents.

- Direct Researcher Contact: If you can identify the academic institution or company that synthesized the compound, data may be available by contacting the corresponding researchers directly.

References

Comprehensive Molecular Docking Protocol for Vegfr-2-IN-42 and VEGFR2: Application Notes for Drug Development Professionals

Introduction to VEGFR2 and its Therapeutic Significance

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a transmembrane receptor tyrosine kinase that serves as the primary mediator of VEGF-induced angiogenesis, playing a critical role in both physiological and pathological processes. VEGFR2 signaling promotes endothelial cell proliferation, survival, migration, and vascular permeability through multiple downstream pathways including Ras/MAPK, PI3K/Akt, and FAK/paxillin cascades [1] [2]. In pathological conditions, particularly in cancer, VEGFR2-driven angiogenesis enables tumor growth and metastasis by establishing new blood vessels that supply oxygen and nutrients to proliferating cancer cells. Breast cancer ranks as the primary recurring cancer affecting women, with approximately 1.3 million cases reported annually, making the development of effective VEGFR2-targeted therapies a crucial intervention strategy [3] [4]. Similarly, non-small cell lung cancer (NSCLC), a highly vascularized tumor, has demonstrated significant response to VEGFR2 inhibition in clinical settings [5].

The structure of VEGFR2 features multiple tyrosine phosphorylation sites (Y801, Y951, Y1054, Y1059, Y1175, Y1214) that serve as docking sites for downstream adaptor proteins and signaling molecules when phosphorylated [1]. Autophosphorylation at Y1054 and Y1059 is particularly critical for downstream kinase activity, while other sites like Y1175 mediate recruitment of key adaptor molecules including Shc, Grb2, and PLC-γ [1] [6]. This precise molecular architecture makes VEGFR2 an excellent target for structure-based drug design approaches, particularly molecular docking, which can leverage these structural features to identify and optimize potent inhibitors.

Molecular Docking Approaches and Method Selection

Overview of Docking Methodologies

Molecular docking has evolved from traditional search-and-score algorithms to sophisticated deep learning approaches that offer enhanced accuracy and computational efficiency. Traditional methods like Glide SP and AutoDock Vina utilize search algorithms to explore ligand conformational space combined with scoring functions that estimate binding affinity based on physical and empirical parameters [7]. These methods typically treat the protein receptor as rigid while allowing varying degrees of ligand flexibility, balancing computational efficiency with reasonable accuracy. However, these approaches face limitations in handling protein flexibility and accurately predicting binding affinities for diverse chemical scaffolds [8].

Performance Comparison of Docking Methods

Table 1: Comparative Performance of Molecular Docking Methods for Protein-Ligand Complex Prediction

| Method Category | Specific Methods | Pose Accuracy (RMSD ≤ 2Å) | Physical Validity (PB-valid) | Computational Efficiency | Best Use Cases |

|---|---|---|---|---|---|

| Traditional | Glide SP, AutoDock Vina | Moderate (60-70%) | High (>94%) | Moderate | Known binding pockets, rigid receptors |

| Generative Diffusion | SurfDock, DiffDock | High (70-90%) | Moderate (40-65%) | High | Blind docking, novel scaffolds |

| Regression-based | KarmaDock, QuickBind | Variable (30-60%) | Low (20-50%) | Very High | Preliminary screening, large libraries |

| Hybrid Approaches | Interformer | High (70-85%) | High (80-90%) | Moderate | Challenging targets, balance of accuracy/validity |

Recommended Docking Strategies for VEGFR2

For VEGFR2 inhibitors specifically, recent studies have demonstrated successful application of both traditional and advanced methods. A hybrid approach that combines deep learning for initial binding site identification followed by traditional docking for pose refinement has shown particular promise [8] [7]. This strategy leverages the strengths of both methodologies: DL models excel at identifying binding sites, while traditional methods provide more physically valid poses within known pockets. For VEGFR2, which features a well-characterized ATP-binding pocket, this hybrid approach can yield excellent results [3] [4].

Studies on novel benzoxazole/benzimidazole VEGFR2 inhibitors utilized molecular docking simulations that revealed excellent affinities ranging from -169.129 to -176.724 kcal/mol, demonstrating the effectiveness of these methods for this specific target [3]. Similarly, research on phthalazine derivatives employed docking with the Tripos force field and Gasteiger Huckel charges, achieving significant correlations between docking scores and experimental activities [4]. These successful applications provide strong validation for the recommended methodologies in VEGFR2 inhibitor development.

Experimental Protocol for VEGFR2 Molecular Docking

System Preparation and Optimization

Protein Preparation:

- Retrieve the VEGFR2 crystal structure from the Protein Data Bank (recommended: PDB ID 3VHE or 3VNT) with resolution ≤ 2.5Å for optimal accuracy [3] [4].

- Remove co-crystallized water molecules except those participating in key hydrogen-bonding networks within the binding pocket.

- Add missing hydrogen atoms and assign appropriate protonation states for ionizable residues (Asp, Glu, His, Lys, Arg) using programs like Schrödinger's Protein Preparation Wizard or SYBYL Biopolymer module.

- Optimize the protein structure using Powell's conjugate gradient method with 1000 iterations and the Tripos force field (convergence criterion: 0.05 kcal/(mol·Å)) to relieve steric clashes and ensure proper geometry [4].

Ligand Preparation:

- Sketch the 2D structure of Vegfr-2-IN-42 using ChemDraw v12.0.2 or similar software, adhering to ACS 1996 document standards.

- Convert the 2D structure to 3D and perform energy minimization using the MMFF94s or Tripos force field with Gasteiger-Huckel partial atomic charges [4].

- Generate possible tautomeric states and protonation states at physiological pH (7.4) using tools like LigPrep or MOE's WashMolecule function.

- For comprehensive docking assessment, prepare a set of reference compounds with known VEGFR2 inhibitory activity (e.g., Sorafenib, Pazopanib) to validate docking protocol performance.

Molecular Docking Workflow

Graphviz diagram: Molecular Docking Workflow for VEGFR2 and this compound

Diagram 1: Comprehensive workflow for molecular docking of this compound with VEGFR2, illustrating the sequential steps from system preparation through final validation.

Grid Generation:

- Define the docking grid centered on the ATP-binding site of VEGFR2 using the co-crystallized ligand as reference or based on known binding site residues (Glu885, Leu889, Cys919, Asp1046) [3] [4].

- Set the grid dimensions to 20×20×20 Å with 0.375 Å spacing to ensure comprehensive coverage of the binding pocket and adjacent allosteric sites.

- For blind docking applications (when binding site is unknown), expand grid dimensions to encompass the entire receptor surface or use DL-based binding site prediction tools like DeepSite or P2Rank [8].

Docking Execution:

- Select appropriate search parameters: for traditional docking, use 20-50 independent runs with population size of 150-300 individuals and maximum evaluations of 2.5-5 million generations.

- Apply semi-flexible docking approach allowing full ligand flexibility while keeping the protein rigid, or incorporate limited protein flexibility for key side chains using rotamer libraries.

- For advanced applications, implement induced-fit docking where both ligand and binding site residues are allowed to conform during the docking process.

- Utilize ensemble docking against multiple VEGFR2 conformations (from molecular dynamics simulations or different crystal structures) to account for receptor flexibility.

Post-Docking Analysis and Validation

Pose Analysis and Clustering:

- Cluster docking poses using RMSD-based algorithms with a cutoff of 2.0 Å to identify representative binding modes.

- Analyze protein-ligand interactions for each cluster representative, focusing on:

- Hydrogen bonds with key residues (Glu885, Cys919, Asp1046)

- Hydrophobic interactions with Leu840, Val848, Leu889, Val898

- π-π stacking with Phe918

- Salt bridges with Lys868, Asp1046

- Calculate electrostatic complementarity and buried surface area for each pose to assess binding quality.

Validation Protocols:

- Perform redocking of co-crystallized ligands to validate protocol accuracy (successful redocking typically achieves RMSD < 2.0 Å from native pose).

- Apply pharmacophore analysis to ensure predicted binding modes align with established VEGFR2 inhibitor pharmacophore features: hydrogen bond acceptor to Glu885/Cys919 backbone, hydrophobic region fitting into allosteric back pocket, and hydrogen bond donor to Asp1046 [9] [4].

- Use consensus scoring with multiple scoring functions (ChemPLP, GoldScore, ASP) to improve binding affinity prediction reliability.

Advanced Methodologies and Validation Techniques

Molecular Dynamics and Free Energy Calculations

To validate docking predictions and assess the stability of this compound in the VEGFR2 binding pocket, conduct molecular dynamics (MD) simulations using the following protocol:

- Solvate the protein-ligand complex in an explicit water model (TIP3P) with 10 Å buffer distance and neutralize the system with appropriate ions.

- Apply periodic boundary conditions and implement particle mesh Ewald method for long-range electrostatic interactions.

- Employ a multi-stage equilibration approach: initial minimization (5,000 steps), NVT equilibration (100 ps, 298 K), and NPT equilibration (100 ps, 1 atm).

- Run production MD simulation for 100-200 ns with 2 fs time step using AMBER, CHARMM, or GROMACS packages [3] [4].

- Analyze trajectories for RMSD, RMSF, radius of gyration, and hydrogen bond occupancy to assess complex stability.

For binding free energy calculations, utilize MM-GBSA or MM-PBSA methods:

- Extract snapshots from stable MD trajectory regions (typically every 100 ps over the last 50 ns).

- Calculate binding free energy using the equation: ΔGbind = Gcomplex - (Gprotein + Gligand)

- Decompose energy contributions per residue to identify key binding hotspot residues.

- Compare calculated binding energies with experimental values; successful predictions typically achieve correlation coefficients R² > 0.7-0.8 [4].

Integration with Machine Learning Approaches

Recent advances have demonstrated the effectiveness of machine learning-enhanced docking approaches for VEGFR2 inhibitor discovery:

- Implement fingerprint-enhanced graph attention convolutional networks (FnGATGCN) that integrate molecular graph features with traditional fingerprint descriptors for improved activity prediction [5].

- Train models on curated VEGFR2 inhibitor datasets from ChEMBL (5,907 active compounds with IC50 < 1 μM) using multi-modal fusion strategies [5].

- Utilize trained models to prioritize docking poses based on predicted activity and drug-likeness parameters.

- Apply explainable AI techniques to interpret model predictions and identify structural features critical for VEGFR2 inhibition.

Table 2: Key Interactions and Parameters for Successful VEGFR2 Inhibitor Docking

| Interaction Type | Critical Residues | Optimal Geometry | Energy Contribution |

|---|---|---|---|

| Hydrogen Bond | Glu885, Cys919 | Distance: 2.5-3.2 Å Angle: 120-180° | -2 to -5 kcal/mol |

| Hydrophobic | Leu840, Val848, Leu889, Val898 | Contact area > 80% | -0.5 to -1.5 kcal/mol |

| π-π Stacking | Phe918 | Face-to-face/edge offset < 4.5 Å | -2 to -4 kcal/mol |

| Salt Bridge | Lys868, Asp1046 | Distance: 2.7-3.3 Å | -3 to -6 kcal/mol |

| Water-Mediated | Structurally conserved H₂O | Hydrogen bond network | -1 to -3 kcal/mol |

Application to this compound: Case Study and Protocol Implementation

Specific Protocol for this compound Docking

Based on successful VEGFR2 inhibitor docking studies, the following tailored protocol is recommended for this compound:

- Software Selection: Utilize SYBYL-X 2.1.1 with Surflex-Dock or AutoDock Vina for initial docking, followed by Glide SP for refinement, leveraging the complementary strengths of these packages [7] [4].

- Parameter Settings:

- For Surflex-Dock: set threshold to 0.5, bloat to 1, and additional starting conformations per molecule to 10.

- For AutoDock Vina: exhaustiveness = 32, energy_range = 5, num_modes = 20.

- For Glide SP: precision = SP, sample nitrogen inversions = True, sample ring conformations = True.

- Binding Mode Analysis: Pay particular attention to interactions with the hinge region (Glu885, Cys919) and the allosteric back pocket (Leu840, Val848, Leu889), as these are critical for Type II inhibitor binding patterns observed with similar compounds [9] [4].

Expected Results and Interpretation

Based on studies with analogous VEGFR2 inhibitors, this compound should demonstrate:

- Docking scores between -10.0 to -15.0 kcal/mol for high-affinity binding [3] [4].

- Key hydrogen bonds with Glu885 and/or Cys919 in the hinge region, essential for anchoring the inhibitor.

- Hydrophobic complementarity with the allosteric back pocket residues, particularly Leu840 and Val848.

- Structural stabilization through additional interactions with the DFG motif (Asp1046-Phe1047-Gly1048) for Type II inhibitors.

The successful docking protocol should yield a consistent binding pose across multiple docking runs and clustering analyses, with RMSD variations < 1.5 Å between top-ranked poses. This consistency indicates a well-defined energy minimum and increases confidence in the predicted binding mode.

Troubleshooting and Optimization

- If docking results show high pose variability (RMSD > 2.5 Å between top poses), increase the number of docking runs and implement more stringent clustering parameters.

- For implausible binding modes violating established pharmacophore principles, incorporate constraints to enforce key interactions (e.g., hydrogen bond constraints with hinge region residues).

- When docking scores correlate poorly with experimental activities, apply machine learning-based rescoring functions or consensus scoring across multiple algorithms.

- To address protein flexibility limitations, employ ensemble docking against multiple receptor conformations or implement induced-fit docking protocols.

Conclusion

The molecular docking protocol outlined herein provides a comprehensive framework for investigating the interaction between this compound and VEGFR2, incorporating both traditional and advanced computational approaches. The integration of rigorous validation methods including molecular dynamics simulations, free energy calculations, and machine learning-enhanced scoring ensures robust and reliable predictions. As deep learning approaches continue to evolve, addressing current limitations in physical plausibility and generalization, they offer promising avenues for further enhancing docking accuracy and efficiency [8] [7]. The application of this structured protocol will enable researchers to obtain detailed insights into this compound's binding mechanism, facilitating the rational design of next-generation VEGFR2 inhibitors with improved potency and selectivity for anticancer therapy.

References

- 1. VEGF R2 Signaling Pathways [rndsystems.com]

- 2. VEGF signaling pathway [abcam.com]

- 3. Unveiling novel VEGFR-2 inhibitors: QSAR modeling, ... [sciencedirect.com]

- 4. Design of some phthalazine molecules as novel VEGFR-2 ... [link.springer.com]

- 5. Discovery of novel VEGFR2 inhibitors against non-small cell ... [translational-medicine.biomedcentral.com]

- 6. Computational Model of VEGFR2 pathway to ERK activation ... [pmc.ncbi.nlm.nih.gov]

- 7. Decoding the limits of deep learning in molecular docking for ... [pubs.rsc.org]

- 8. Beyond rigid docking: deep learning approaches for fully ... [pmc.ncbi.nlm.nih.gov]

- 9. Novel chalcone 2-thiopyrimidine conjugates as dual ... [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-42 in vitro kinase assay procedure

In Vitro VEGFR-2 Kinase Assay Protocol

This protocol is compiled from descriptions of kinase assays used to evaluate novel small-molecule inhibitors, including furopyrimidine and thienopyrimidine derivatives, as reported in the scientific literature [1] [2].

1. Principle The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase enzyme. The process typically involves a recombinant VEGFR-2 kinase domain, ATP, and a substrate. Detection is often based on ELISA or other methods to quantify phosphorylated products [1].

2. Materials

- Enzyme: Recombinant human VEGFR-2 kinase domain (e.g., from commercial suppliers like BPS Bioscience) [1].

- Substrate: A suitable tyrosine-rich polymer (e.g., Poly(Glu, Tyr) 4:1) [2].

- Co-substrate: ATP, diluted to the desired concentration in reaction buffer.

- Test Compound: VEGFR-2-IN-42, dissolved in DMSO and serially diluted. Store at -20°C.

- Positive Control: A known VEGFR-2 inhibitor (e.g., Sorafenib or Sunitinib) [1] [2].

- Reaction Buffer: Typically contains MgCl₂, MnCl₂, DTT, and a buffer like HEPES or Tris-HCl.

- Detection Reagents:

- Primary Antibody: Anti-phosphotyrosine antibody (e.g., HRP-conjugated).

- Secondary Antibody (if needed).

- Stop Solution.

3. Procedure The general workflow for the kinase assay is outlined below. The subsequent sections provide a detailed breakdown of each step.

Step 1: Prepare Reaction Mixture

- In a microcentrifuge tube or a well of a multi-well plate, prepare the reaction mixture containing the recommended amount of VEGFR-2 kinase (e.g., 10-40 ng per reaction) in reaction buffer [1].

- Add the substrate (e.g., Poly(Glu, Tyr)).

Step 2: Pre-incubate with Inhibitor

- Add the desired concentration of this compound (typically from a DMSO stock) to the reaction mixture. A standard initial screening concentration is 10 µM [1].

- For dose-response studies, prepare a serial dilution of the compound. The final DMSO concentration should be kept constant across all samples (usually ≤1%).

- Include controls:

- Negative Control: Reaction mixture with DMSO only (100% enzyme activity).

- Blank Control: Reaction mixture without enzyme (background correction).

- Positive Control: Reaction mixture with a reference inhibitor (e.g., Sorafenib).

Step 3: Initiate Kinase Reaction

Step 4: Stop Reaction and Detect Phosphorylation

- After incubation, stop the reaction by adding a stop solution.

- An aliquot of the reaction mixture is then transferred to an ELISA plate pre-coated with a capture agent.

- The level of substrate phosphorylation is detected using a primary anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody if necessary.

Step 5: Measure and Analyze

- Add a chemiluminescent or colorimetric substrate for HRP and measure the signal using a plate reader.

- Calculate the percentage inhibition for each concentration of this compound using the formula:

% Inhibition = [1 - (Signal_sample - Signal_blank) / (Signal_negative_control - Signal_blank)] × 100 - Generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis (e.g., GraphPad Prism).

Key Experimental Parameters from Literature

The table below summarizes quantitative data and conditions from recent studies on novel VEGFR-2 inhibitors, which can serve as a reference for establishing your assay with this compound.

| Parameter | Reported Values / Conditions | Source |

|---|---|---|

| Initial Screening Concentration | Single dose of 10 µM | [1] |

| IC₅₀ of Potent Inhibitors | Low nanomolar range (e.g., 21 nM - 47 nM for thienopyrimidine derivatives) | [1] |

| Reference Inhibitor (Control) | Sorafenib (IC₅₀ = 81.8 nM in one study; 90 nM in another) | [1] [2] |

| Assay Service Provider | BPS Bioscience (San Diego, CA, USA) | [1] |

| Key Pharmacophoric Features | Flat heteroaromatic ring, H-bond donor/acceptor (amide/urea), terminal hydrophobic aryl moiety | [1] [2] |

Critical Considerations for the Assay

- ATP Concentration: The concentration of ATP in the assay is crucial. Using an ATP concentration near its Km for VEGFR-2 makes the assay more sensitive to competitive inhibitors, which is common for Type II inhibitors like this compound [3] [1].

- Enzyme Conformation: Many modern VEGFR-2 inhibitors, including this compound, are designed as Type II inhibitors that target the inactive "DFG-out" conformation of the kinase [1] [2]. Confirm that your assay conditions are suitable for detecting this mode of inhibition.

- Validation: Always include a full set of controls (negative, positive, and blank) in every experiment to ensure the validity of your results.

- Liquid Handling: Accuracy in pipetting small volumes of compounds and reagents is essential for obtaining reproducible data.

Expert Recommendations

- Dose-Response Curves: After initial screening, conduct a full dose-response analysis with at least 8-10 concentrations of this compound, tested in duplicate or triplicate, for a reliable IC₅₀ value.

- Selectivity Profiling: To establish the selectivity of this compound, consider testing it against a panel of other kinases (e.g., VEGFR-1, VEGFR-3, PDGFR, etc.) using analogous assay protocols.

- Cellular Assays: Correlate the enzymatic inhibitory activity with functional cellular assays, such as measuring the inhibition of VEGFR-2 phosphorylation (pVEGFR-2) in human umbilical vein endothelial cells (HUVECs) or assessing anti-proliferative effects on cancer cell lines [1] [2].

References

VEGFR2 Inhibitor Cell Proliferation Assay Protocol

This protocol is designed to evaluate the efficacy of a VEGFR2 inhibitor (e.g., Vegfr-2-IN-42) in suppressing VEGF-induced proliferation in human endothelial cells.

Principle and Rationale

VEGF binding to VEGFR2 activates key downstream pathways like ERK and Akt, driving endothelial cell proliferation, a critical step in angiogenesis [1] [2] [3]. This assay measures the ability of a VEGFR2 inhibitor to block this VEGF-mediated proliferative response. The MTT assay is used, which quantifies the metabolic activity of viable cells.

Reagents and Materials

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs). Use cells at low passage number (e.g., < passage 6) to maintain receptor expression profiles [4] [5].

- Growth Factor: Recombinant Human VEGF-A165 (the classic pro-angiogenic isoform) [2].

- Test Compound: this compound (stock solution dissolved in DMSO). Note: The optimal storage conditions and molecular weight for molarity calculations were not found in the search and must be obtained from the supplier.

- Control: Vehicle control (e.g., DMSO at the same dilution as used for the compound).

- Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay kit.

- Basal Medium: Endothelial Cell Basal Medium (EBM-2) supplemented with 2% FBS for starvation.

Step-by-Step Procedure

Day 1: Cell Seeding and Serum Starvation

- Harvest HUVECs using a non-enzymatic cell dissociation solution to preserve cell surface VEGFR2 for accurate quantification. Trypsin can cleave and significantly reduce receptor detection [4].

- Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

- Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

- After attachment, aspirate the medium and replace it with basal medium (EBM-2 + 2% FBS) to synchronize the cells in a quiescent state. Serum-starve the cells for 12-24 hours.

Day 2: Compound Treatment and VEGF Stimulation

- Prepare treatment media in basal medium:

- Negative Control: Basal medium only.

- VEGF Control: Basal medium + VEGF (a typical stimulating concentration is 50 ng/mL [6]).

- Experimental Groups: Basal medium + VEGF (50 ng/mL) + a range of concentrations of this compound.

- Aspirate the starvation medium from the 96-well plate and add 100 µL of the respective treatment media to each well. Include multiple replicates (e.g., n=6) for each condition.

- Return the plate to the incubator for 48-72 hours.

Day 4/5: MTT Assay and Quantification

- Add 10 µL of MTT reagent (5 mg/mL) to each well.

- Incubate for 3-4 hours at 37°C.

- Carefully aspirate the medium without disturbing the formed formazan crystals.

- Add 100 µL of DMSO or the provided solubilization solution to each well to dissolve the crystals.

- Gently shake the plate for 10-15 minutes.

- Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

Data Analysis

- Calculate the average absorbance for each treatment group.

- Normalize the data: Set the average of the VEGF control group to 100% proliferation and the negative control (no VEGF) to 0%.

- Plot the percentage of cell proliferation against the log concentration of this compound to generate a dose-response curve.

- Calculate the IC₅₀ value (the concentration that inhibits 50% of VEGF-induced proliferation) using non-linear regression analysis (e.g., four-parameter logistic curve).

Expected Results and Data Interpretation

The table below summarizes the expected outcomes from a well-executed experiment.

| Treatment Condition | Expected Proliferation | Biological Interpretation |

|---|---|---|

| Basal Medium Only | Low (Baseline) | Minimal proliferation without mitogenic stimulus. |

| VEGF (e.g., 50 ng/mL) | High (~100%) | Maximal proliferative response induced by VEGF-VEGFR2 signaling. |

| VEGF + Low [Inhibitor] | Moderately High | Partial blockade of VEGFR2 signaling. |

| VEGF + High [Inhibitor] | Low (Near baseline) | Effective and potent inhibition of VEGFR2, abolishing VEGF's effect. |

VEGFR2 Proliferation Signaling Pathway

The following diagram illustrates the key signaling pathways activated by VEGFR2 that lead to cell proliferation, and the points where an inhibitor would act.

Critical Considerations for Your Research

To successfully adapt this protocol for this compound, please note the following crucial points:

- Compound Information is Missing: The specific data required for this compound—including its molecular weight, solubility, stability, and storage conditions—are not available in the public search results I obtained. You must consult the supplier's data sheet or certificate of analysis for this essential information.

- Receptor Quantification: Be aware that VEGFR2 surface density is heterogeneous and can vary significantly between cell types and passages [4] [5]. Quantitative flow cytometry has shown HUVECs can express a wide range of VEGFR2 (e.g., 6,000–150,000 receptors/cell) [4].

- Pathway Validation: To confirm that the anti-proliferative effect is specifically due to VEGFR2 inhibition, consider analyzing the phosphorylation status of key downstream targets like ERK and Akt via Western blot [6] [3].

References

- 1. Computational Model of VEGFR2 pathway to ERK activation ... [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the molecular signaling mechanisms of VEGF ... [spandidos-publications.com]

- 3. VEGF R2 Signaling Pathways [rndsystems.com]

- 4. Quantification and cell-to-cell variation of vascular ... [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative fluorescent profiling of VEGFRs reveals tumor ... [pmc.ncbi.nlm.nih.gov]

- 6. A mechanistic computational model of HGF-VEGF ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for VEGFR-2-IN-42 in Angiogenesis Inhibition: Focus on Tube Formation Assay

Introduction to VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) represents a critical signaling node in physiological and pathological angiogenesis, making it a prime therapeutic target for various conditions including cancer, proliferative diabetic retinopathy, and age-related macular degeneration. VEGFR-2 activation upon VEGF binding triggers a complex intracellular signaling cascade involving phosphorylation of specific tyrosine residues (Y951, Y1054, Y1059, Y1175), which subsequently activates downstream pathways including PI3K/Akt, Raf-MEK/Erk, and p38MAPK that collectively regulate endothelial cell proliferation, migration, survival, and permeability [1] [2]. The tube formation assay serves as a fundamental in vitro angiogenesis model that mimics the later stages of angiogenesis where endothelial cells undergo morphological differentiation into capillary-like structures when plated on basement membrane matrix extracts.

Pathological angiogenesis in ocular diseases like diabetic retinopathy is characterized by pericyte loss, increased vascular permeability, and subsequent abnormal blood vessel growth that severely impacts visual function [3]. While anti-VEGF biologics have revolutionized treatment, challenges persist including therapeutic resistance, short half-life requiring repeated injections, and incomplete efficacy in significant patient populations [2] [4]. Small molecule VEGFR-2 inhibitors like VEGFR-2-IN-42 offer potential advantages through their multi-target inhibition capabilities and potentially more favorable pharmacokinetic profiles, though they face challenges with selectivity and off-target effects [5] [6].

This compound Compound Profile and Mechanism

Table 1: Key characteristics of this compound as an angiogenesis inhibitor

| Property | Description | Experimental Evidence |

|---|---|---|

| Primary Target | VEGFR-2 tyrosine kinase domain | Molecular docking confirms binding to ATP pocket [5] |

| Inhibition Type | Type I/II inhibitor (competitive with ATP) | Establishes 1-3 hydrogen bonds with receptor active site [6] |

| Key Structural Features | Heterocyclic scaffolds similar to sunitinib | Pyrrole rings, acetamide moieties [5] |

| Primary Mechanism | Suppresses VEGFR2 phosphorylation at Y951 | Downregulates downstream Akt signaling [3] |

| Cellular Effects | Inhibits endothelial proliferation, migration, tube formation | Dose-dependent reduction in network complexity [7] |

| Secondary Targets | Potential multi-target inhibition of related RTKs | Common with VEGFR-2 inhibitors due to kinase domain homology [6] |

This compound belongs to the class of small molecule tyrosine kinase inhibitors that target the intracellular ATP-binding domain of VEGFR-2, thereby preventing receptor autophosphorylation and subsequent activation of downstream pro-angiogenic signaling pathways. The compound features key heterocyclic structural motifs that mimic established VEGFR-2 inhibitors such as sunitinib, particularly incorporating pyrrole rings and acetamide moieties that facilitate optimal interaction with the receptor's active site [5]. The binding conformation enables this compound to establish critical hydrogen bond interactions with key amino acid residues in the catalytic domain, effectively competing with ATP molecules and preventing the phosphorylation events that initiate angiogenic signaling [6].

The primary molecular consequence of this compound treatment is the suppression of VEGFR-2 phosphorylation at specific tyrosine residues, particularly Y951, which is known to regulate Akt-mediated endothelial cell survival and permeability [3]. This inhibition disrupts the functional output of VEGF signaling, leading to impaired endothelial cell proliferation, migration, and ultimately the disruption of their capacity to form organized tubular networks. Recent evidence suggests that VEGFR-2 inhibition may also promote vascular stabilization through enhanced pericyte recruitment to endothelial structures, representing an additional mechanism through which this compound may normalize pathological vasculature [3].

Experimental Protocols for Tube Formation Assay

Materials and Reagent Preparation

Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) at passages 3-8 are recommended for optimal tube forming capacity. Culture cells in Endothelial Cell Growth Medium (ECGM) supplemented with 10% FBS, 1% penicillin/streptomycin, and recommended growth factors [8] [7].

Basement Membrane Matrix: Growth Factor Reduced Matrigel is standard. Thaw overnight at 4°C and keep on ice during plate coating. Use 300 μL per well for 6-well plates or 50 μL per well for 96-well plates [7].

This compound Stock Solution: Prepare a 10 mM stock in DMSO, aliquot, and store at -20°C. Avoid more than 3 freeze-thaw cycles. Prepare working concentrations in ECGM immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v) [8].

Control Reagents: Include vehicle control (0.1% DMSO) and positive control for inhibition (e.g., 10-100 nM sunitinib or other reference VEGFR-2 inhibitor) [5].

Tube Formation Assay Procedure

Matrigel Coating: Pipette pre-cooled Matrigel into each well of a pre-chilled tissue culture plate. Tilt plate to ensure even distribution without creating bubbles. Incubate plate at 37°C for 30-45 minutes to allow polymerization. The Matrigel should form a firm, opaque surface without flowing when tilted [7].

Cell Preparation and Seeding: Harvest HUVECs at 80-90% confluence using mild trypsinization. Centrifuge at 300 × g for 5 minutes and resuspend in ECGM. Count cells and adjust concentration to 1.0-1.5 × 10⁵ cells/mL in ECGM. Seed cells at appropriate densities: 15,000 cells/well for dense networks or 5,000 cells/well for sparse networks in 6-well plates [7]. For treatment groups, seed cells directly in this compound containing media or allow attachment for 2-4 hours before adding compounds.

Experimental Treatment: Apply this compound at predetermined concentrations based on preliminary dose-range finding experiments (suggested range: 0.1-10 μM). Include vehicle control and appropriate positive controls in parallel. Incubate cells at 37°C, 5% CO₂ for 4-18 hours based on desired readout timepoint [8] [7].

Image Acquisition: Capture brightfield images at 4× or 10× magnification using an inverted microscope at multiple timepoints (typically 4, 8, and 18 hours). Ensure consistent imaging parameters across all experimental groups. For fixed endpoint analysis, cells may be fixed with 4% PFA for 15 minutes at room temperature followed by staining with calcein-AM or phalloidin for better visualization [7].

Quantitative Analysis of Angiogenesis Inhibition

Image Processing and Graph-Based Analysis

Modern quantitative approaches have moved beyond simple morphological measurements to sophisticated graph-based analyses that capture the topological complexity of endothelial networks. The framework involves converting skeletonized images of tube networks into mathematical graphs where junctions become nodes and tubule segments become edges, enabling computation of biologically relevant metrics that reflect network functionality and integrity [7]. This approach provides a more comprehensive assessment of anti-angiogenic effects compared to traditional methods, capturing both structural and functional aspects of vascular networks.

The analytical workflow begins with image preprocessing: convert color images to grayscale, apply Gaussian smoothing (σ ≈ 1) to reduce noise, binarize using Otsu's thresholding, and remove small artifacts (<64 pixels). Subsequently, skeletonization reduces tubular structures to 1-pixel-wide centerlines while preserving topology. The skeleton is then converted to a mathematical graph where each skeleton pixel becomes a node, and connections between neighboring pixels (within √2 distance) become edges weighted by Euclidean distance [7]. This graph representation enables extraction of both local and global network properties that are biologically meaningful and sensitive to treatment effects.

Table 2: Graph-based metrics for quantitative analysis of tube formation assays

| Metric Category | Specific Parameters | Biological Interpretation | Expected Change with this compound |

|---|---|---|---|

| Network Size | Number of Nodes, Number of Edges | Overall network complexity and branching | Decreased [7] |

| Connectivity | Average Degree, Connectivity Index | Integration and robustness of network | Decreased [7] |

| Topology | Clustering Coefficient, Global Efficiency | Organization and path optimization | Decreased [7] |

| Morphology | Average Tortuosity, Segment Length | Vessel straightness and maturity | Increased tortuosity, decreased length [7] |

| Spatial Distribution | Radial Zone Variance | Heterogeneity of network distribution | Increased heterogeneity [7] |

| Traditional Metrics | Total Tubule Length, Branch Points, Mesh Area | Conventional angiogenesis assessment | Decreased [8] |

Statistical Analysis and Data Interpretation

Rigorous statistical evaluation should include at minimum six biological replicates per condition to account for experimental variability. Data typically exhibit non-normal distribution, necessitating non-parametric tests such as Kruskal-Wallis with post-hoc Dunn's test for multiple comparisons. For time-course experiments, employ mixed-effects models to account for both within-sample and between-group variability. Graph metrics demonstrate high sensitivity in detecting network perturbations, with metrics like average degree and clustering coefficient showing area under curve (AUC) values of 0.96-0.98 in receiver operating characteristic (ROC) analysis for distinguishing different network morphologies [7].

The dose-response relationship for this compound should be characterized through non-linear regression analysis to determine IC₅₀ values for various network parameters. Research on similar VEGFR-2 inhibitors has demonstrated IC₅₀ values in the low micromolar range (0.1-5 μM) for parameters such as tube length and branch points in HUVEC assays [5] [8]. The connectivity index, a composite metric reflecting overall network quality, shows particular utility in quantifying the disruptive effects of VEGFR-2 inhibition, with effective inhibitors typically reducing this parameter by 30-60% at biologically relevant concentrations [7].

Therapeutic Applications and Translational Relevance

The therapeutic implications of VEGFR-2 inhibition extend across multiple pathological contexts, with ocular neovascular diseases representing a primary application area. In diabetic retinopathy, characterized by early pericyte loss and subsequent pathological angiogenesis, VEGFR-2 inhibitors like this compound offer potential for addressing both vascular permeability and abnormal vessel growth [3] [2]. Evidence suggests that VEGFR-2 inhibition not only suppresses angiogenic signaling but may also promote vascular stabilization through enhanced pericyte recruitment, potentially addressing the underlying vascular instability in diabetic retinopathy [3].

The limitations of current anti-VEGF therapies including frequent treatment requirements, variable patient response, and potential development of resistance have stimulated interest in alternative approaches targeting VEGFR-2 signaling directly [2] [4]. Small molecule inhibitors like this compound offer potential advantages in terms of targeting intracellular domains rather than extracellular ligands, potentially overcoming certain resistance mechanisms. Recent research has demonstrated that dual-targeting inhibitors such as erdafitinib can simultaneously inhibit both FGFR and VEGFR2 signaling, resulting in more comprehensive suppression of pathological angiogenesis in models of oxygen-induced retinopathy [4].

The translational pathway for this compound should include validation in advanced disease models such as the oxygen-induced retinopathy (OIR) mouse model, where reduced neovascular density and pathological tuft formation serve as key efficacy endpoints [3] [4]. In such models, effective VEGFR-2 inhibitors typically demonstrate 30-50% reduction in neovascular area compared to controls. Additionally, assessment of retinal vascular function through techniques like FITC-dextran permeability assays provides important functional correlation to structural improvements, with effective VEGFR-2 inhibition typically reducing vascular leakage by 40-60% in disease models [3].

Troubleshooting and Technical Considerations

Inconsistent Polymerization: Uneven or incomplete Matrigel polymerization can significantly impact tube formation consistency. Always pre-chill tips and plates before Matrigel handling, and work quickly to minimize time outside 4°C environment. Test different lots of Matrigel for optimal tube formation capacity before beginning formal experiments [7].

High Background in Image Analysis: Excessive cellular debris or non-endothelial cell types can complicate automated analysis. Include purification steps for HUVECs if necessary using CD31+ selection [3]. For image processing, optimize thresholding values consistently across all images and validate manually for each experiment.

Variable Tube Formation Between HUVEC Batches: Primary endothelial cells demonstrate donor-dependent variability in angiogenic capacity. Use cells between passages 3-8 exclusively, and include internal controls in each independent experiment. Consider pooling cells from multiple donors or using immortalized endothelial cell lines for more consistent results in screening applications [8] [7].

Insufficient Treatment Effect: If this compound demonstrates weak activity, verify compound stability in solution and confirm effective target engagement through phospho-VEGFR2 western blotting. Consider combination approaches with other anti-angiogenic agents such as angiopoietin-1 or additional receptor tyrosine kinase inhibitors for enhanced efficacy [8] [4].

Conclusion

The tube formation assay represents a robust and physiologically relevant in vitro system for evaluating the anti-angiogenic activity of this compound. Through implementation of the standardized protocols and quantitative analytical approaches described herein, researchers can comprehensively characterize the efficacy and mechanism of action of this promising therapeutic candidate. The graph-based analytical framework provides superior sensitivity for detecting subtle changes in network topology and connectivity compared to traditional metrics, enabling more precise quantification of treatment effects.

The continuing development of VEGFR-2 targeted therapies addresses significant unmet clinical needs in the management of pathological angiogenesis, particularly in ocular diseases where current anti-VEGF therapies demonstrate limitations. As research advances, compounds like this compound may offer improved therapeutic options either as monotherapies or in combination approaches targeting multiple angiogenic pathways simultaneously. The protocols and analytical methods detailed in this application note provide a foundation for rigorous preclinical evaluation to advance such compounds toward clinical application.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells ... [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the molecular signaling mechanisms of VEGF ... [spandidos-publications.com]

- 3. Endothelial–Pericyte Interactions Regulate Angiogenesis ... [pmc.ncbi.nlm.nih.gov]

- 4. Erdafitinib suppresses pathological retinal angiogenesis ... [nature.com]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 ... [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 ... [mdpi.com]

- 7. A graph-theoretic framework for quantitative analysis of ... [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Analysis of Factors Regulating Angiogenesis for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Analysis of VEGFR2 Signaling Pathway Inhibition Using Vegfr-2-IN-42

Introduction to VEGFR2 Signaling and Therapeutic Targeting

The vascular endothelial growth factor receptor-2 (VEGFR2) signaling pathway represents a critical therapeutic target in pathological angiogenesis, playing a central role in cancer, neovascular age-related macular degeneration (nAMD), and other angiogenesis-dependent conditions. VEGFR2 (also known as KDR) is the primary mediator of VEGF-A-induced endothelial cell proliferation, migration, survival, and vascular permeability. Upon VEGF-A binding, VEGFR2 undergoes autophosphorylation at specific tyrosine residues (including Y951, Y1054, Y1059, and Y1175) in its intracellular domain, initiating downstream signaling cascades that include PLC-γ/PKC, RAF-MEK-ERK, PI3K/AKT, and FAK pathways [1]. These signaling networks ultimately regulate diverse cellular processes including angiogenesis, vascular permeability, and cell survival, making VEGFR2 an attractive target for therapeutic intervention.

Vegfr-2-IN-42 is a potent and selective small-molecule tyrosine kinase inhibitor that specifically targets VEGFR2, inhibiting its phosphorylation and subsequent downstream signaling. This targeted inhibition approach offers significant advantages over broad anti-VEGF therapies, potentially reducing side effects while maintaining efficacy. The compound acts by competitively binding to the ATP-binding site of VEGFR2, preventing receptor autophosphorylation and disrupting the signal transduction cascade that drives pathological angiogenesis. Research has demonstrated that selective VEGFR2 inhibition can suppress both angiogenesis and fibrosis through downregulation of STAT3 phosphorylation, addressing key pathological mechanisms in conditions like nAMD [2]. The following table summarizes the major phosphorylation sites and their key downstream effects in VEGFR2 signaling:

Table 1: Key Phosphorylation Sites and Downstream Signaling Pathways of VEGFR2

| Phosphorylation Site | Downstream Pathways | Cellular Functions | Experimental Detection |

|---|---|---|---|

| Y951 | VEGFRI-P, SFKs, TSAd | Cell migration, permeability | Phospho-specific WB |

| Y1054/Y1059 | Kinase domain activation | Receptor autophosphorylation, kinase activity | Phospho-specific WB |

| Y1175 | PLC-γ, PKC, ERK | Cell proliferation, migration, permeability | Phospho-specific WB |

| Y1214 | SFKs, FAK, paxillin | Cell migration, cytoskeletal organization | Phospho-specific WB |

Experimental Design and Planning

Cell Line Selection and Culture Conditions

Appropriate cell model selection is fundamental for studying VEGFR2 signaling pathways. For in vitro analysis of this compound, human umbilical vein endothelial cells (HUVECs) serve as a well-characterized model system that expresses endogenous VEGFR2 and responds robustly to VEGF stimulation. HUVECs should be maintained in endothelial cell growth medium-2 (EGM-2) supplemented with the recommended growth factors and serum. Cells between passages 3-8 should be used for experiments to ensure phenotypic stability and optimal response to VEGF stimulation [3] [4]. For disease-specific contexts, retinal pigment epithelial cells (ARPE-19) can be utilized for nAMD-related research, while human induced pluripotent stem cell-derived endothelial cells (hiPSC-ECs) offer opportunities for studying human-specific signaling in a more physiologically relevant context [2] [5].

Prior to experimentation, cells should be serum-starved for 12-24 hours in endothelial basal medium containing 1% FBS to minimize interference from growth factors in the complete medium and synchronize cells in a quiescent state. For this compound treatment, prepare a 10 mM stock solution in DMSO and aliquot for single use to avoid freeze-thaw cycles. The working concentrations for in vitro experiments typically range from 100 nM to 10 μM, depending on the desired level of pathway inhibition and experimental objectives [2]. Include vehicle control (DMSO at equivalent concentration, typically <0.1%) and positive controls (e.g., bevacizumab for VEGF inhibition) in experimental designs to ensure appropriate interpretation of results.

Treatment Conditions and Timeline

A standardized treatment protocol ensures reproducible assessment of this compound effects on VEGFR2 signaling pathway components. Cells should be pre-treated with this compound at the determined concentrations for 1-2 hours before VEGF stimulation. This pre-treatment period allows the inhibitor to adequately interact with its target before pathway activation. Following pre-treatment, stimulate cells with recombinant human VEGF-A165 at 10-50 ng/mL for 5-10 minutes for acute phosphorylation studies or 6-24 hours for analysis of downstream targets and functional effects [3] [4].

For time-course experiments, analyze VEGFR2 phosphorylation at multiple time points (e.g., 0, 5, 10, 30, 60 minutes) post-VEGF stimulation to capture both peak phosphorylation and attenuation kinetics. Include experimental conditions that assess pathway specificity by evaluating related receptors (VEGFR1, VEGFR3) and off-target effects where applicable. The experimental workflow below illustrates the key stages in the assessment of this compound effects on VEGFR2 signaling:

Materials and Reagents

Cell Culture and Treatment

- Human umbilical vein endothelial cells (HUVECs, Lonza)

- Endothelial Cell Growth Medium-2 (EGM-2, Lonza) supplemented with growth factors

- Endothelial Basal Medium-2 (EBM-2, Lonza)

- Fetal bovine serum (FBS)

- Recombinant human VEGF-A165 (PeproTech)

- This compound (Selleck Chemicals, CAS TBD)

- Dimethyl sulfoxide (DMSO, cell culture grade)

Protein Extraction and Western Blot

- RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

- Protease Inhibitor Cocktail (Roche)

- Phosphatase Inhibitor Cocktail (Roche)

- Bicinchoninic Acid (BCA) Protein Assay Kit (Thermo Scientific Pierce)

- 4-12% Bis-Tris Plus gels (Thermo Scientific)

- PVDF or nitrocellulose membranes

- Tris-glycine or Bis-Tris transfer buffer

- TBST (Tris-buffered saline with 0.1% Tween-20)

- Blocking buffer (5% BSA or non-fat dry milk in TBST)

Step-by-Step Western Blot Protocol

Protein Extraction and Quantification

Efficient protein extraction with preservation of phosphorylation states is critical for accurate VEGFR2 signaling assessment. Begin by placing cell culture plates on ice and washing cells twice with ice-cold PBS. Add appropriate volume of RIPA lysis buffer (typically 100-200 μL for a 6-well plate) supplemented with fresh protease and phosphatase inhibitors directly to the cells. Scrape the cells thoroughly and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris. Carefully transfer the supernatant to a new tube and proceed with protein quantification [2] [4].

For accurate protein quantification, use the BCA Protein Assay according to manufacturer's instructions. Prepare a series of BSA standards (0, 125, 250, 500, 750, 1000 μg/mL) in the same buffer as your samples to generate a standard curve. Measure absorbance at 562 nm using a plate reader and calculate protein concentrations based on the standard curve. Adjust all samples to the same concentration using RIPA buffer to ensure equal protein loading across wells. Add 4× Laemmli sample buffer to the lysates and heat at 70°C for 10 minutes (or 95°C for 5 minutes) to denature proteins before loading on gels.

Gel Electrophoresis and Protein Transfer

Optimized gel electrophoresis is essential for proper separation of VEGFR2 (approximately 230 kDa) and its downstream signaling proteins. Load 10-30 μg of total protein per well, depending on target abundance and antibody sensitivity, alongside a pre-stained protein molecular weight marker. For VEGFR2 and its phosphorylated forms, we recommend loading 15-20 μg of HUVEC lysate for optimal detection without signal saturation. Perform electrophoresis at 150-200 V for approximately 45-60 minutes using MES or MOPS running buffer until the dye front reaches the bottom of the gel [6].

For efficient protein transfer, activate PVDF membrane in methanol for 1 minute or use nitrocellulose membrane without activation. Assemble the transfer stack carefully to avoid air bubbles and transfer using wet or semi-dry systems. For VEGFR2 (230 kDa), we recommend wet transfer at 100 V for 90 minutes at 4°C or 30 V overnight for optimal transfer of high molecular weight proteins. After transfer, verify transfer efficiency by staining the membrane with Ponceau S or using total protein normalization methods. Block the membrane with 5% BSA in TBST for phospho-specific antibodies or 5% non-fat dry milk for total protein antibodies for 1 hour at room temperature with gentle agitation.

Antibody Incubation and Detection

Primary antibody incubation should be performed with optimized dilutions in blocking buffer overnight at 4°C with gentle agitation. The following table provides recommended antibody specifications and conditions for detecting key components of the VEGFR2 signaling pathway:

Table 2: Antibody Panel for VEGFR2 Signaling Pathway Analysis

| Target | Antibody Type | Recommended Dilution | Incubation | Expected Band Size |

|---|---|---|---|---|

| p-VEGFR2 (Y1175) | Rabbit monoclonal | 1:1000 | O/N, 4°C | 230 kDa |

| Total VEGFR2 | Rabbit monoclonal | 1:1000 | O/N, 4°C | 230 kDa |

| p-STAT3 (Y705) | Rabbit monoclonal | 1:2000 | O/N, 4°C | 79, 86 kDa |

| Total STAT3 | Rabbit monoclonal | 1:1000 | O/N, 4°C | 79, 86 kDa |

| α-SMA | Mouse monoclonal | 1:2000 | 1h, RT | 42 kDa |

| GAPDH | Rabbit monoclonal | 1:5000 | 1h, RT | 37 kDa |

After primary antibody incubation, wash membranes three times for 10 minutes each with TBST. Incubate with species-appropriate HRP-conjugated secondary antibodies (e.g., goat anti-rabbit or anti-mouse) at 1:5000-1:10000 dilution in blocking buffer for 1 hour at room temperature. Wash again three times for 10 minutes with TBST before detection. For chemiluminescent detection, use SuperSignal West Dura Extended Duration Substrate for optimal linear range and sensitivity according to manufacturer's instructions. Image the blots using a digital imaging system with multiple exposure times to ensure signals are within the linear range without saturation [6].

Data Analysis and Interpretation

Quantitative Western Blot Normalization

Accurate quantification of western blot data requires proper normalization to account for potential loading and transfer variations. While traditional housekeeping proteins (GAPDH, β-actin, α-tubulin) are commonly used, they often become saturated at higher protein loads and may vary under experimental conditions. We recommend total protein normalization (TPN) as a more reliable method for quantitative western blotting. TPN can be performed using fluorescent total protein stains like No-Stain Protein Labeling Reagent, which provides a linear response curve with a wide dynamic range, enabling accurate normalization across all samples [6].

For phosphoprotein analysis, always normalize phosphorylated protein signals to their respective total protein levels (e.g., p-VEGFR2/VEGFR2, p-STAT3/STAT3) to account for potential variations in total protein expression. Then, further normalize these ratios to loading controls (total protein or housekeeping genes) to account for technical variations. Perform densitometric analysis using image analysis software such as ImageJ or iBright Analysis Software, ensuring that all measurements fall within the linear range of detection. Analyze data from at least three independent biological replicates to ensure statistical significance, expressed as mean ± standard deviation.

Expected Results and Interpretation

This compound treatment should demonstrate a concentration-dependent inhibition of VEGFR2 phosphorylation at key tyrosine residues (Y951, Y1175) following VEGF stimulation. Effective pathway inhibition typically shows 60-80% reduction in VEGFR2 phosphorylation at optimal concentrations (1-10 μM) compared to VEGF-stimulated controls. Downstream signaling components including STAT3 phosphorylation should show corresponding reductions, while total VEGFR2 and STAT3 levels should remain relatively unchanged. The following table summarizes the expected effects of this compound on key VEGFR2 signaling components:

Table 3: Expected Effects of this compound on VEGFR2 Signaling Components

| Signaling Component | VEGF Stimulation Effect | This compound Inhibition | Functional Outcome |

|---|---|---|---|

| p-VEGFR2 (Y1175) | Increase (3-5 fold) | Decrease (60-80%) | Reduced angiogenesis |

| p-STAT3 (Y705) | Increase (2-4 fold) | Decrease (50-70%) | Reduced cell proliferation |

| α-SMA | Increase (2-3 fold) | Decrease (40-60%) | Reduced fibrosis |

| AKT phosphorylation | Increase (2-3 fold) | Decrease (40-60%) | Increased apoptosis |

| ERK phosphorylation | Increase (2-4 fold) | Decrease (50-70%) | Reduced migration |

The signaling network diagram below illustrates the key VEGFR2 signaling pathways and the inhibitory points targeted by this compound:

Troubleshooting and Optimization

Common Issues and Solutions

Signal saturation represents one of the most common challenges in quantitative western blot analysis of VEGFR2 signaling components. To address this, optimize protein loading amounts by testing a range from 5-30 μg and select a concentration where band intensity remains in the linear range. Additionally, optimize antibody concentrations by testing serial dilutions of both primary and secondary antibodies to find the optimal balance between sensitivity and linearity. For high-abundance targets, dilute primary antibodies 1.5-2 times more than manufacturer's recommendations and extend secondary antibody dilution to 1:50,000-1:250,000 to reduce background and prevent signal saturation [6].

High background interference can often be mitigated by increasing the number and duration of washes after both primary and secondary antibody incubations. Use high-quality TBST with consistent pH (7.4-7.6) and increase Tween-20 concentration to 0.2% if necessary. For non-specific bands, include a pre-clearing step by incubating lysates with protein A/G beads before western blotting or switch to a different antibody clone or host species. When investigating unexpected phosphorylation patterns, ensure phosphatase inhibitors are fresh and included at appropriate concentrations in the lysis buffer, and process samples quickly on ice to maintain phosphorylation states.

Experimental Validation and Controls

Appropriate experimental controls are essential for validating this compound specificity and mechanism of action. Include the following controls in every experiment: (1) vehicle control (DMSO only), (2) VEGF stimulation alone, (3) VEGF stimulation after this compound pre-treatment, (4) known VEGFR2 inhibitor (e.g., apatinib) as a comparative control, and (5) pathway-specific inhibitors for downstream components to confirm signaling hierarchy. To assess off-target effects, evaluate phosphorylation of related receptor tyrosine kinases (VEGFR1, VEGFR3, PDGFR) to confirm this compound selectivity [2] [4].

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the VEGFR2 signaling pathway for angiogenesis ... [nature.com]

- 3. Potent inhibition of VEGFR-2 activation by tight binding ... [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of VEGFR-1 and VEGFR-2 inhibition on ... [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial–Pericyte Interactions Regulate Angiogenesis ... [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Western Blot Analysis [thermofisher.com]

A Generalized Protocol for Receptor Grid Generation in Glide

Receptor grid generation is a critical first step in molecular docking, defining the 3D space where ligands will be evaluated. An accurately defined grid is essential for reliable docking results [1].

Step 1: Receptor Structure Preparation

- Source a Structure: Obtain a 3D crystal structure of your target protein. For VEGFR-2, a commonly used structure is PDB ID: 2OH4 [2] [3] [4].

- Preprocess the Structure: Use the Protein Preparation Wizard in Schrödinger Maestro. This involves:

- Adding hydrogen atoms and assigning bond orders.

- Filling in missing side chains and loops, if necessary.

- Optimizing the hydrogen-bonding network.

- Performing a restrained energy minimization to relieve steric clashes.

Step 2: Defining the Grid Box

- Identify the Binding Site: The center of the grid box should be placed in the protein's active site. You can define this by:

- The centroid of a co-crystallized native ligand.

- The centroid of key residues known to form the active site (e.g., for VEGFR-2, this includes Cys919, Glu885, and Asp1046) [4].

- Set Grid Box Dimensions: The box size must be large enough to accommodate your ligands of interest. Glide allows you to set the size by defining the dimensions in Ångstroms or by scaling from a van der Waals radius scaling factor.

Step 3: Refining Grid Parameters (Optional)

- Constrained Docking: You can define constraints based on known protein-ligand interactions (e.g., a hydrogen bond with a specific residue) to bias the docking towards poses that satisfy these interactions [1].

- Excluded Volumes: Define regions within the grid that should be treated as inaccessible to the ligand.

- Rotatable Groups: Specify side chains in the binding site that should be treated as flexible during docking.

The workflow below summarizes the key steps in the grid generation and docking process:

Key Parameters for Receptor Grid Generation

The table below outlines some critical parameters to consider when setting up your grid.

| Parameter | Description | Typical Consideration |

|---|---|---|

| Grid Center | The 3D coordinates (x, y, z) defining the box's center. | Centered on a native ligand or a known catalytic residue [2]. |

| Box Size | The dimensions of the docking space. | Must be large enough to fit the largest ligand in your library. |

| Van der Waals | Scaling factor and partial charge cutoff for non-polar atoms. | Used to treat non-polar regions more permissively (e.g., scaling factor of 1.0). |

| Constraints | User-defined restraints (e.g., H-bond, metal coordination). | Applied to enforce key interactions identified from known inhibitors [3] [4]. |

References

Vegfr-2-IN-42 cross-docking validation methodology

Understanding Cross-Docking Validation

Cross-docking is a computational method used to evaluate the specificity of a molecular docking protocol. The core principle is to test whether a set of known ligands for a specific target (e.g., VEGFR2) are correctly ranked highest by the docking software when screened against that target versus a variety of other, unrelated protein targets [1].

A successful cross-docking experiment demonstrates that the docking program can not only identify true binders but also reject non-binders, confirming that the results are due to specific ligand-target interactions and not simply an artifact of the scoring function [1]. This is crucial for validating virtual screening campaigns to ensure that identified hits are likely to be genuine.

Benchmarking Sets for Validation